molecular formula C17H12ClN3OS B2382361 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1420776-17-5

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one

Cat. No.: B2382361
CAS No.: 1420776-17-5
M. Wt: 341.81
InChI Key: FZUMOKNPSVUBFB-UHFFFAOYSA-N
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Description

This compound is a substituted imidazoquinazolinone derivative characterized by a 2-chlorobenzylsulfanyl group at the 5-position of the imidazo[1,2-c]quinazolin-2-one core. Its molecular formula is C₁₇H₁₂ClN₃OS, with a molar mass of 341.81 g/mol . The structural features include:

  • A fused bicyclic system (imidazo[1,2-c]quinazolin-2-one) providing a planar, aromatic scaffold.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS/c18-13-7-3-1-5-11(13)10-23-17-19-14-8-4-2-6-12(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMOKNPSVUBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenylmethylsulfanyl group. Key steps may include:

    Cyclization Reactions: Formation of the imidazoquinazoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenylmethylsulfanyl group via nucleophilic substitution reactions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoquinazoline core or the chlorophenylmethylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Modified imidazoquinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparisons

Substituent & Position Molecular Formula Molar Mass (g/mol) Key Features Evidence Source
5-{[(2-Chlorophenyl)methyl]sulfanyl} C₁₇H₁₂ClN₃OS 341.81 2-chlorophenyl group; moderate lipophilicity
5-{[(3-Chlorophenyl)methyl]sulfanyl} C₁₇H₁₂ClN₃OS 341.81 3-chlorophenyl group; altered steric/electronic effects vs. 2-chloro isomer
5-[(2-Fluorobenzyl)sulfanyl] C₁₇H₁₂FN₃OS 341.36 Smaller halogen (F) reduces steric hindrance; enhanced electronegativity
5-[(Methyl)sulfanyl] C₁₁H₉N₃OS 231.27 Minimal steric bulk; lower molecular weight; higher polarity
5-[(3,4-Dichlorobenzyl)sulfanyl] + 8,9-dimethoxy C₂₀H₁₆Cl₂N₃O₃S 464.33 Dual chloro substituents; methoxy groups increase polarity

Structural Modifications and Implications

Halogen Position (2- vs. 3-Chlorophenyl):

  • The 2-chlorophenyl substituent (target compound) positions the chlorine ortho to the sulfur linkage, creating steric hindrance near the heterocyclic core. This may restrict rotational freedom compared to the 3-chlorophenyl analog, where the chlorine is meta, allowing more conformational flexibility .
  • Electronic effects: The 2-chloro group may exert stronger electron-withdrawing effects on the benzyl ring, altering π-electron density and interaction with biological targets .

Halogen Type (Cl vs. F): The 2-fluorobenzyl analog (CAS 439108-27-7) has a smaller atomic radius and higher electronegativity than chlorine.

Sulfanyl Group Complexity:

  • Replacing the benzylsulfanyl group with methylsulfanyl (CAS 168140-75-8) drastically reduces molecular weight and lipophilicity. This simplification may improve aqueous solubility but diminish membrane permeability .

Physicochemical Properties

  • Lipophilicity: The 2-chlorophenyl and 3,4-dichlorobenzyl analogs are expected to have higher logP values due to aromatic halogens, favoring lipid bilayer penetration. In contrast, the methylsulfanyl and methoxy-substituted derivatives are more hydrophilic .
  • Solubility: Methoxy and fluorine substituents may enhance solubility in polar solvents (e.g., DMSO or aqueous buffers), whereas chloro groups could reduce it .

Biological Activity

5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

PropertyValue
IUPAC Name This compound
CAS Number 1420776-17-5
Molecular Weight 341.82 g/mol
Molecular Formula C17H12ClN3OS

The unique structure combines an imidazoquinazoline core with a chlorophenylmethylsulfanyl group, which contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For example, it exhibits notable inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism, making it a potential candidate for diabetes management .
  • Receptor Interaction : It may bind to cellular receptors, influencing signaling pathways that are critical in various diseases.
  • Gene Expression Modulation : The compound can alter gene expression related to its biological effects, potentially impacting cellular functions and disease progression.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor. In vitro assays demonstrated that several derivatives of imidazoquinazolines exhibited IC50 values ranging from 12.44 μM to 308.33 μM, significantly more potent than the standard drug acarbose (IC50 = 750 μM) . This suggests that modifications on the imidazole and phenyl rings can enhance inhibitory potency.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of imidazoquinazolines. Notable findings include:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of imidazoquinazolines and assessed their biological activities. The results indicated that certain substitutions significantly enhanced their α-glucosidase inhibitory activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups (e.g., methoxy) was found to improve inhibitory potency, while electron-withdrawing groups (e.g., chlorine) had a detrimental effect on activity .
  • In Vivo Studies : Although primarily in vitro studies have been conducted, future research should focus on in vivo models to assess the therapeutic potential and safety profile of this compound.

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